
(1S,6R)-6-Aminocyclohex-2-en-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a cyclohexene ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable nitro compound followed by cyclization and subsequent conversion to the hydrochloride salt. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted cyclohexene compounds.
Applications De Recherche Scientifique
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,6S)-bicyclo[4.1.0]heptan-2-amine hydrochloride
- rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride
Uniqueness
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specific applications where other compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H12ClNO |
|---|---|
Poids moléculaire |
149.62 g/mol |
Nom IUPAC |
(1S,6R)-6-aminocyclohex-2-en-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-3-1-2-4-6(5)8;/h2,4-6,8H,1,3,7H2;1H/t5-,6+;/m1./s1 |
Clé InChI |
LOSYNIISNQSPSQ-IBTYICNHSA-N |
SMILES isomérique |
C1C[C@H]([C@H](C=C1)O)N.Cl |
SMILES canonique |
C1CC(C(C=C1)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


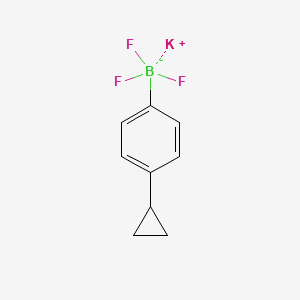
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)

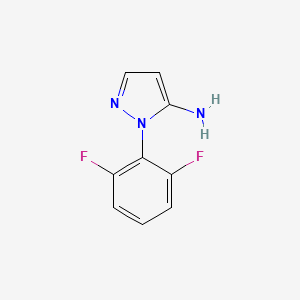
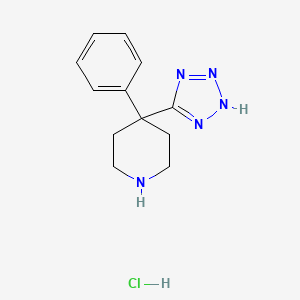
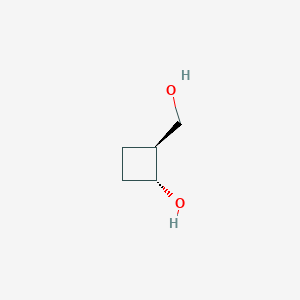
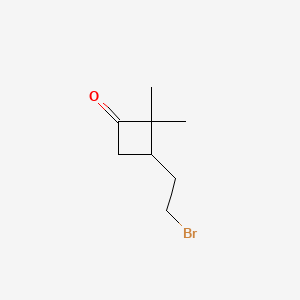
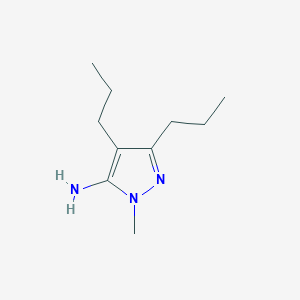

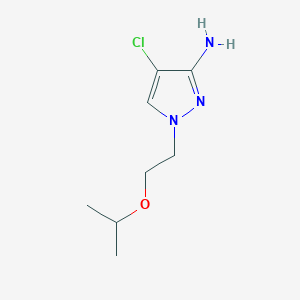
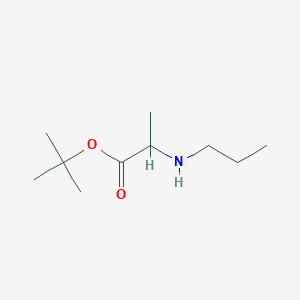
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
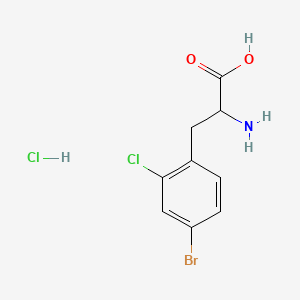
![4-Bromo-1-[(2-chlorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13477670.png)
